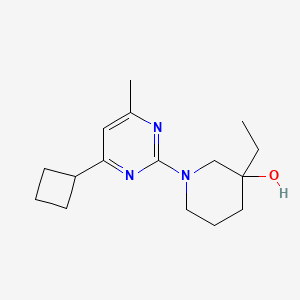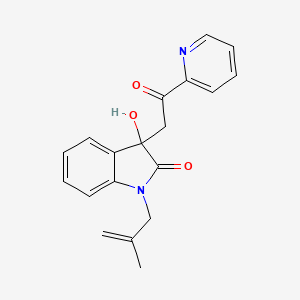![molecular formula C15H13ClN2O2S B5349253 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5349253.png)
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole, also known as SB 203580, is a chemical compound that has been extensively studied in the field of scientific research. It was first synthesized in 1995 by a team of researchers led by Dr. Stephen Davies at the University of Oxford. Since then, it has been widely used in various fields of research, including biochemistry, pharmacology, and molecular biology.
Wirkmechanismus
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole 203580 binds to the ATP-binding site of p38 MAPK and prevents its activation by upstream kinases. This, in turn, leads to the inhibition of downstream signaling events, including the activation of transcription factors such as ATF-2 and NF-κB. The inhibition of these transcription factors leads to a decrease in the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound 203580 has been shown to have various biochemical and physiological effects in different cell types. In macrophages, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In endothelial cells, it inhibits the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in leukocyte recruitment to sites of inflammation. In cancer cells, it inhibits cell proliferation and induces apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole 203580 in lab experiments is its specificity towards the p38 MAPK isoform. This allows researchers to study the specific role of this isoform in various cellular processes. However, it should be noted that this compound 203580 may have off-target effects on other kinases, and caution should be exercised when interpreting the results.
Zukünftige Richtungen
There are several future directions for research involving 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole 203580. One area of interest is the role of p38 MAPK in aging and age-related diseases such as Alzheimer's disease. Another area of interest is the development of more potent and selective inhibitors of p38 MAPK that can be used in clinical settings. Finally, the use of this compound 203580 as a tool to study the role of p38 MAPK in different types of cancer is an area of active research.
Synthesemethoden
The synthesis of 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole 203580 involves a series of chemical reactions that start with the condensation of 4-chlorobenzenesulfonyl chloride with 2-aminobenzimidazole. The resulting intermediate is then treated with a base to form the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole 203580 has been extensively used in scientific research as a tool to study the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound 203580 specifically targets the p38 MAPK isoform and inhibits its activity, thereby modulating the downstream signaling events.
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-11-5-7-12(8-6-11)21(19,20)10-9-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFKKILHGCDHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5349174.png)
![isopropyl 2-benzylidene-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5349176.png)

![3-[(4-ethylpiperazin-1-yl)carbonyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine](/img/structure/B5349184.png)

![2-(5-carboxy-2-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5349217.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5349224.png)
![2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5349226.png)

![1-[4-(4-chlorophenyl)butanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5349238.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5349245.png)
![2-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5349259.png)
![ethyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5349272.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}cyclopentanecarboxamide](/img/structure/B5349286.png)